(6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone
Overview
Description
(6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone: is a chemical compound that features a bromopyridine moiety linked to a methylpiperazine group via a methanone bridge
Preparation Methods
The synthesis of (6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromopyridine and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Procedure: The 6-bromopyridine is reacted with 4-methylpiperazine under reflux conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
(6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions: Typical reagents include sodium hydride for deprotonation, and palladium catalysts for cross-coupling reactions. Conditions often involve elevated temperatures and inert atmospheres.
Major Products: Depending on the reaction, products can include substituted pyridines, N-oxides, or dehalogenated derivatives.
Scientific Research Applications
(6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Industrial Applications: The compound finds use in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone involves its interaction with specific molecular targets:
Molecular Targets: It can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Effects: By binding to its targets, the compound can alter physiological processes, leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
(6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone: can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include (5-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone and (6-Bromopyridin-2-YL)(1-methylpiperidin-4-YL)methanone
Uniqueness: The specific substitution pattern and functional groups in this compound confer unique chemical and biological properties, making it distinct from its analogs.
Properties
IUPAC Name |
(6-bromopyridin-2-yl)-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-14-5-7-15(8-6-14)11(16)9-3-2-4-10(12)13-9/h2-4H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWZGVVQFCKMLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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